molecular formula C14H17NO6 B554405 Z-Glu(ome)-OH CAS No. 4652-65-7

Z-Glu(ome)-OH

Katalognummer: B554405
CAS-Nummer: 4652-65-7
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: JSNVOAWDAFVIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Z-Glu(OME)-OH is a key protected amino acid building block in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group for the alpha-amino functionality, preventing unwanted side reactions during coupling steps, while the methyl ester on the side-chain carboxyl group protects the glutamic acid side chain . This specific protection scheme is crucial for the synthesis of complex peptides containing glutamic acid, allowing for selective deprotection and orthogonal strategies. In research, this compound has been utilized in the study of amino acid neurotransmitters. It can be functionalized with photolabile groups, such as pyrenylmethyl, to create "caged compounds" that enable the precise, light-controlled release of neurotransmitters like glutamate in biological systems . This application provides a powerful tool for neuroscientists to investigate synaptic transmission, receptor kinetics, and the mechanisms underlying neurodegenerative diseases with high temporal and spatial resolution. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNVOAWDAFVIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4652-65-7
Record name NSC88483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Foundational & Exploratory

Mechanism of action of Z-Glu(OMe)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism and Application of Z-Glu(OMe)-OH in Peptide Synthesis

Executive Summary

The precise incorporation of trifunctional amino acids, such as glutamic acid, is a critical challenge in peptide synthesis, demanding a robust strategy to prevent unwanted side reactions. Z-Glu(OMe)-OH (N-benzyloxycarbonyl-L-glutamic acid 5-methyl ester) serves as a pivotal building block, particularly in solution-phase peptide synthesis, by offering a dual-protection scheme for the α-amino and γ-carboxyl groups. This guide provides a comprehensive analysis of the mechanistic principles governing the use of Z-Glu(OMe)-OH. We will dissect the roles of the benzyloxycarbonyl (Z) and methyl ester (OMe) protecting groups, their respective stabilities, and the orthogonal deprotection strategies they enable. Furthermore, this document details the step-by-step workflow for its application, from carboxyl group activation and coupling to selective and global deprotection, supported by citable protocols and mechanistic diagrams. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage Z-Glu(OMe)-OH for the controlled and efficient synthesis of complex peptides.

Introduction: The Synthetic Challenge of Glutamic Acid

Glutamic acid is a trifunctional amino acid, possessing three reactive centers: the α-amino group, the α-carboxyl group, and the side-chain γ-carboxyl group. During peptide synthesis, if these groups are not selectively masked, a cascade of undesirable reactions can occur. The unprotected γ-carboxyl group can react with activated amino acids, leading to the formation of branched peptides, while the α-amino group can cause uncontrolled polymerization.[1] Moreover, N-terminal glutamine or glutamic acid residues are susceptible to intramolecular cyclization, forming pyroglutamate, which can terminate chain elongation prematurely.[2][3]

To navigate these challenges, a protection strategy is essential. Z-Glu(OMe)-OH provides a refined solution by masking both the α-amino and γ-carboxyl functionalities, thereby directing reactivity exclusively to the α-carboxyl group for peptide bond formation.

Chapter 1: Molecular Profile of Z-Glu(OMe)-OH

Z-Glu(OMe)-OH is a derivative of L-glutamic acid meticulously designed for controlled peptide synthesis. Its structure incorporates two key protecting groups, which are fundamental to its mechanism of action.

  • Nomenclature: N-benzyloxycarbonyl-L-glutamic acid 5-methyl ester[4]

  • Common Abbreviations: Z-Glu(OMe)-OH, Cbz-Glu(OMe)-OH

Caption: Structure of Z-Glu(OMe)-OH with key functional groups highlighted.

Physicochemical Data
PropertyValue
Molecular Formula C₁₄H₁₇NO₆
Molecular Weight 295.29 g/mol
CAS Number 4652-65-7
Appearance White to off-white solid
Purity Typically ≥98%
Storage 2-8°C, sealed in dry conditions

Data sourced from PubChem and commercial suppliers.[4][5]

Chapter 2: The Dual Protection Strategy - Mechanism of Action

The efficacy of Z-Glu(OMe)-OH stems from its two protecting groups, which exhibit distinct chemical stabilities and deprotection mechanisms. This "orthogonal" nature is the cornerstone of its strategic utility in multi-step synthesis.[6]

The α-Amino Protection: Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry.[7] It transforms the nucleophilic α-amino group into a non-reactive urethane linkage.

  • Mechanism of Protection: The electron-withdrawing nature of the urethane carbonyl delocalizes the lone pair of electrons on the nitrogen atom, significantly reducing its nucleophilicity and preventing it from initiating peptide bond formation.

  • Stability: The Z group is highly stable to mildly acidic and basic conditions, making it compatible with various reagents used during peptide synthesis.

  • Deprotection Mechanism: The Z group is classically removed by catalytic hydrogenation. This reaction proceeds under mild conditions (H₂ gas, Pd/C catalyst) and is exceptionally clean, producing only toluene and carbon dioxide as byproducts, which are easily removed.[7][8] This process leaves most other functional groups, including the methyl ester and the peptide bonds themselves, intact.

Caption: Mechanism of Z-group removal via catalytic hydrogenation.

The γ-Carboxyl Protection: Methyl Ester (OMe) Group

The side-chain carboxyl group of glutamic acid is protected as a methyl ester. This simple modification is sufficient to prevent its participation in coupling reactions.

  • Mechanism of Protection: Esterification converts the acidic and potentially nucleophilic carboxylate group into a chemically inert ester. This prevents it from being activated by coupling reagents or from reacting with an activated α-carboxyl group of another amino acid.[9]

  • Stability: The methyl ester is stable under the mildly acidic conditions sometimes used in peptide synthesis and, crucially, is completely resistant to catalytic hydrogenation used to remove the Z group.

  • Deprotection Mechanism: The methyl ester is typically removed via saponification, which involves hydrolysis under basic conditions (e.g., using aqueous sodium hydroxide).[9] This reaction converts the ester back into a carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid.

Chapter 3: Application in Solution-Phase Peptide Synthesis - A Workflow

Z-Glu(OMe)-OH is particularly well-suited for solution-phase synthesis, where intermediates are isolated and purified at each step. This methodology offers high purity and scalability for shorter peptides and fragments.[9]

Caption: General workflow for dipeptide synthesis using Z-Glu(OMe)-OH.

Step 1: Activation of the α-Carboxyl Group

For a peptide bond to form, the α-carboxyl group of Z-Glu(OMe)-OH must be converted into a more reactive electrophile. This is typically achieved by forming an active ester. Using a carbodiimide reagent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) is a common and effective method.

  • Causality: The addition of HOBt is critical. It reacts with the initial O-acylisourea intermediate formed by DCC, creating a HOBt-active ester. This new intermediate is more stable and less prone to racemization than the O-acylisourea, and it efficiently acylates the incoming amine, thereby preserving the stereochemical integrity of the amino acid.[10]

Step 2: Peptide Bond Formation (Coupling)

The free amino group of a second amino acid (typically as an ester, e.g., H-Phe-OMe) attacks the activated carboxyl carbon of the Z-Glu(OMe)-OH active ester. This nucleophilic acyl substitution reaction forms the peptide bond.

Experimental Protocol: Synthesis of Z-Glu(OMe)-Phe-OMe

(Methodology adapted from standard solution-phase coupling procedures)[8][10]

  • Amine Salt Neutralization: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C and add N-methylmorpholine (NMM) (1.0 eq) dropwise. Stir for 15 minutes to generate the free amine.

  • Carboxyl Group Activation: In a separate flask, dissolve Z-L-Glu(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

  • Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.

  • Peptide Bond Formation: Add the neutralized amino ester solution from step 1 to the activated carboxyl solution. Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude protected dipeptide by recrystallization or silica gel column chromatography.

Step 3: Deprotection Strategies
  • Reaction Setup: Dissolve the protected peptide (e.g., Z-Glu(OMe)-Phe-OMe) in methanol. Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, purge the vessel with an inert gas (N₂ or Ar). Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the N-terminally deprotected dipeptide ester, H-Glu(OMe)-Phe-OMe.[8]

  • Reaction Setup: Dissolve the protected peptide (e.g., Z-Glu(OMe)-Phe-OMe) in a mixture of methanol and water.

  • Hydrolysis: Cool the solution to 0°C and add 1N NaOH dropwise until the pH is ~12. Stir at room temperature and monitor by TLC.

  • Work-up: Once the starting material is consumed, cool the mixture to 0°C and carefully acidify with 1N HCl to a pH of 2-3.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the peptide with a free side-chain carboxyl group, Z-Glu(OH)-Phe-OMe.[9]

Chapter 4: Data and Considerations

Quantitative Data Summary

The following table summarizes representative conditions for the synthesis of a dipeptide using Z-Glu(OMe)-OH in solution-phase. Actual results may vary based on the specific amino acids and reaction scale.

StepReagents/AdditivesSolventTime (h)Typical Yield (%)Reference
Coupling DCC/HOSUDichloromethane8>95 (crude)[10]
Coupling EDC/HOBtDichloromethane12-2470-85[10]
Z-Deprotection H₂/Pd-CMethanol2-4>90[8][11]
OMe-Deprotection NaOH (aq)Methanol/Water1-385-95[9]
Potential Side Reactions and Mitigation
  • Racemization: The activation of the α-carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to racemization.

    • Mitigation: The use of additives like HOBt or HOSU is a self-validating system; they trap the activated species as a less reactive ester, minimizing the lifetime of the oxazolone and thus suppressing racemization.[7][10]

  • Incomplete Reactions: Both coupling and deprotection steps may not go to completion.

    • Mitigation: Monitor all reactions by TLC or HPLC to ensure the complete consumption of the starting material before proceeding to the next step or work-up.[12]

  • Diketopiperazine Formation: After removal of the Z-group from a dipeptide ester, the free N-terminus can attack the C-terminal ester, leading to the formation of a cyclic diketopiperazine.

    • Mitigation: This side reaction is more prevalent in solution-phase. To mitigate, one can saponify the C-terminal ester before removing the N-terminal protecting group or proceed immediately to the next coupling step after Z-group removal without isolating the intermediate free amine.

Conclusion

Z-Glu(OMe)-OH is a highly effective and strategic building block for the incorporation of glutamic acid in peptide synthesis. Its mechanism of action is rooted in a robust dual-protection strategy that leverages the distinct chemical properties of the benzyloxycarbonyl (Z) group and the methyl ester (OMe) group. This design allows for the selective activation of the α-carboxyl group while preventing unwanted side-chain reactions. The well-defined, orthogonal deprotection pathways—catalytic hydrogenation for the Z group and saponification for the methyl ester—provide the synthetic chemist with precise control over the peptide construction process. A thorough understanding of these mechanisms, reaction protocols, and potential side reactions enables researchers to confidently and efficiently synthesize complex glutamic acid-containing peptides for therapeutic and research applications.

References

  • BenchChem (2025). Application Notes and Protocols for Z-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Taha, M. et al. (2010). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Bioorganic & Medicinal Chemistry Letters, via PMC.
  • Google Patents (2014). CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue.
  • BenchChem (2025). Application Notes and Protocols for H-Glu(OMe)-OH in Solution-Phase Peptide Synthesis. BenchChem.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6350584, Z-Glu(ome)-OH. PubChem. [Link]

  • BenchChem (2025). In-Depth Technical Guide: Z-Glu(OBzl)-OH in Peptide Synthesis. BenchChem.
  • Georg Thieme Verlag KG (2001). 4 Synthesis of Peptides. Science of Synthesis.
  • BenchChem (2025). A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. BenchChem.
  • Speciality Chemicals Magazine (2026). Side Chain Protection in Peptide Synthesis. Speciality Chemicals Magazine.
  • Georg Thieme Verlag KG (2001). 6.7 Pyroglutamic Acid Peptides. Science of Synthesis.
  • BenchChem (2025). Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. BenchChem.
  • Evans, D. A. (2007). Protective Groups in Synthetic Organic Chemistry. Harvard University Chemistry 206.

Sources

Z-Glu(OMe)-OH in Advanced Peptide Synthesis: Physicochemical Profiling, Solubility Dynamics, and Coupling Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Structural Causality and Orthogonal Protection Strategy

In the development of complex peptide therapeutics and highly specific enzyme inhibitors, the selection of appropriately protected amino acid building blocks dictates the success of the synthetic sequence. Z-Glu(OMe)-OH (CAS: 4652-65-7), chemically known as N-Carbobenzoxy-L-glutamic acid 5-methyl ester, serves as a critical intermediate[1].

The structural design of Z-Glu(OMe)-OH relies on an orthogonal protection strategy that is highly predictable under specific thermodynamic conditions:

  • The N-Terminal Cbz (Z) Group: The benzyloxycarbonyl group provides robust protection of the alpha-amine. By delocalizing the nitrogen lone pair into the carbamate carbonyl, it effectively suppresses nucleophilic attack and minimizes the risk of racemization via oxazolone formation during carboxyl activation.

  • The Side-Chain gamma-Methyl Ester (OMe): Glutamic acid possesses a highly reactive side-chain carboxylic acid. If left unprotected, it is prone to unwanted branching, cross-reactivity, or spontaneous cyclization into pyroglutamate. The methyl ester effectively masks this moiety while maintaining a relatively small steric footprint[2].

  • The Free alpha-Carboxyl Group: This remains the sole reactive site for controlled amide bond formation, allowing for precise linear chain extension.

StructuralLogic Core Z-Glu(OMe)-OH Scaffold Cbz N-Cbz Group (Alpha-Amine Protection) Core->Cbz OMe gamma-Methyl Ester (Side-Chain Protection) Core->OMe COOH Free alpha-Carboxyl (Coupling Site) Core->COOH App Transglutaminase Inhibitors & Prodrugs Cbz->App Enhances Lipophilicity OMe->App Prevents Branching COOH->App Enables Extension

Caption: Logical relationship of Z-Glu(OMe)-OH structural domains and downstream applications.

Physicochemical and Solubility Profiling

The physical properties of Z-Glu(OMe)-OH are heavily influenced by its zwitterionic origins, which have been modified by highly lipophilic protecting groups[2]. The addition of the Cbz group significantly shifts the molecule's partition coefficient (LogP), driving its compatibility away from aqueous media and toward polar aprotic and organic solvents.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Relevance
Molecular Formula C14H17NO6Determines stoichiometric calculations[1].
Molecular Weight 295.29 g/mol Critical for precise molar equivalent scaling[1].
Melting Point 63 °C – 76 °CVariance depends on crystalline purity and polymorph state[3].
Specific Rotation ([α]D20) -12° to -16° (c=1, MeOH)Validates enantiomeric purity (L-isomer retention)[4].
LogP (Predicted) ~1.2 to 2.20Indicates strong lipophilicity, dictating solvent choice[1].
Table 2: Solubility Profile
Solvent SystemSolubility StatusMechanistic Rationale
Methanol (MeOH) Highly SolubleHydrogen bonding with the free alpha-carboxyl and ester groups[3].
DMF / DMSO Highly SolublePolar aprotic nature perfectly solvates the lipophilic Cbz group while stabilizing the carboxylate.
Dichloromethane (DCM) SolubleSufficiently non-polar to interact with the benzyl ring of the Cbz group.
Water Poorly SolubleThe massive hydrophobic bulk of the Cbz group overcomes the hydration potential of the free acid[2].

Field-Proven Methodologies & Self-Validating Protocols

To ensure high-fidelity peptide synthesis, the activation and coupling of Z-Glu(OMe)-OH must be tightly controlled. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for rapid activation.

Protocol 1: Solvation, Activation, and Amide Bond Formation

Objective: To couple Z-Glu(OMe)-OH to a primary amine (e.g., a growing peptide chain) with >98% conversion efficiency.

  • Solvation:

    • Action: Suspend 1.0 equivalent (eq) of Z-Glu(OMe)-OH in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: Anhydrous DMF is chosen because trace water will hydrolyze the highly reactive OAt ester intermediate back to the free acid, destroying the coupling yield.

    • Self-Validation Checkpoint: Visually inspect the reactor. The solution must transition to an optically clear liquid. Any residual turbidity indicates incomplete solvation. If turbid, sonicate for 60 seconds. Do not proceed until clear.

  • Base Addition:

    • Action: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and cool the mixture to 0 °C.

    • Causality: DIPEA deprotonates the alpha-carboxyl group to form the carboxylate nucleophile. Cooling to 0 °C prevents thermal degradation and minimizes epimerization during the highly exothermic activation step.

  • Activation:

    • Action: Add 1.05 eq of HATU. Stir for 5 minutes at 0 °C.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the free acid peak (m/z 294.1 [M-H]-) and the appearance of the active ester mass confirms successful activation.

  • Coupling:

    • Action: Introduce 1.0 eq of the target amine. Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Self-Validation Checkpoint: Perform a Kaiser test (if coupling to a solid-phase resin) or TLC (for solution-phase). A negative Kaiser test (yellow color) or the disappearance of the amine spot on TLC validates complete amide bond formation.

PeptideCoupling A Z-Glu(OMe)-OH Solid State B Solvation in DMF (0.1M - 0.5M) A->B Add Solvent C Carboxyl Activation (HATU / DIPEA at 0°C) B->C Add Reagents D Amide Bond Formation (Add Amine, RT) C->D Stir 1-2h E Aqueous Workup (Extraction & Wash) D->E Quench F Purified Peptide Intermediate E->F Isolate

Caption: Experimental workflow for the activation and coupling of Z-Glu(OMe)-OH in peptide synthesis.

Protocol 2: Downstream Saponification of the gamma-Methyl Ester

Objective: To selectively remove the gamma-methyl ester post-coupling without disturbing the Cbz group or the newly formed amide bonds.

  • Hydrolysis:

    • Action: Dissolve the coupled peptide intermediate in a 3:1 mixture of THF:Water. Add 1.2 eq of LiOH·H2O at 0 °C.

    • Causality: LiOH provides mild, controlled hydroxide nucleophiles. The mixed solvent system ensures both the lipophilic peptide (THF) and the inorganic base (Water) remain in a single homogeneous phase.

  • Monitoring and Quenching:

    • Action: Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via HPLC. Once the starting material is consumed, immediately quench by adding 1M HCl dropwise until the pH reaches 3.0. A white precipitate (the free acid peptide) should form, validating the successful removal of the OMe group and protonation of the carboxylate.

Downstream Applications in Drug Development

Beyond routine peptide synthesis, Z-Glu(OMe)-OH is heavily utilized in the design of targeted therapeutics. Because the gamma-methyl ester mimics the steric bulk of natural substrates while preventing premature enzymatic degradation, this scaffold is frequently employed in the synthesis of transglutaminase inhibitors [5].

In these applications, the Z-Glu(OMe)-OH backbone acts as a bioisosteric peptidomimetic core. The Cbz group enhances cellular permeability across intestinal epithelia (crucial for oral bioavailability), while the masked side chain can either serve as a prodrug moiety—cleaved in vivo by endogenous esterases—or act as a permanent structural feature to modulate binding affinity within the target enzyme's active site[5].

References

  • National Center for Biotechnology Information. "Z-Glu(ome)-OH | C14H17NO6 | CID 6350584" PubChem. 1

  • TCI Deutschland GmbH. "5-Methyl N-Carbobenzoxy-L-glutamate | 4652-65-7" 4

  • Chem-Impex. "Z-L-glutamic acid γ-methyl ester" 3

  • GuideChem. "(2S)-2-amino-5-methoxy-5-oxopentanoic acid" 2

  • Google Patents. "WO2008055488A1 - Michael systems as transglutaminase inhibitors" 5

Sources

Stability of Z-protecting groups on glutamic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Strategic Application of Z-Protecting Groups on Glutamic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, represents a cornerstone of amine protection in peptide chemistry.[1] Its unique stability profile and well-defined cleavage methods have ensured its continued relevance, particularly in the protection of trifunctional amino acids like glutamic acid. This guide provides a comprehensive analysis of the Z-group's stability on glutamic acid derivatives, detailing its behavior under various chemical conditions encountered during peptide synthesis. We will explore the causality behind experimental choices for its introduction and removal, discuss its role in orthogonal protection schemes, and provide field-proven protocols for its effective application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the Z-group's reliability in modern synthetic strategies.

The Z-Group: Core Principles and Application to Glutamic Acid

In peptide synthesis, the reactive α-amino group of an amino acid must be temporarily masked to prevent self-polymerization and direct the formation of the correct peptide bond.[1] The Z-group, a carbamate-type protecting group, accomplishes this by rendering the amine nucleophilicity negligible.[2] It is typically introduced via the Schotten-Baumann reaction, reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][3]

Glutamic acid presents a dual challenge due to its α-amino group and its side-chain γ-carboxyl group, both of which require protection.[4] The Z-group can be employed to protect the α-amino group (Z-Glu-OH), the side-chain carboxyl group as a benzyl ester (H-Glu-OBzl), or both (Z-Glu-OBzl).[5] The choice depends on the overall synthetic strategy, particularly the chemistry used for N-terminal protection (e.g., Boc or Fmoc).

Diagram 1: The Z-Protection/Deprotection Cycle

G cluster_protection Protection cluster_synthesis Peptide Synthesis Steps cluster_deprotection Deprotection A H-Glu-OH (Glutamic Acid) B Z-Cl (Benzyl Chloroformate) + Base (aq. Na₂CO₃) C Z-Glu-OH (Nα-Protected) B->C Schotten-Baumann Reaction D Peptide Coupling (e.g., with HBTU, HATU) C->D E Orthogonal Deprotection (e.g., Fmoc removal with piperidine) D->E F Z-group remains stable E->F G Cleavage Conditions (e.g., H₂/Pd-C or HBr/AcOH) F->G H H-Glu-Peptide (Deprotected Amine) G->H Release of Toluene + CO₂

Caption: Workflow for the protection, utilization, and cleavage of the Z-group on glutamic acid.

Chemical Stability Profile of Z-Protected Glutamic Acid

The utility of the Z-group stems from its remarkable stability across a range of chemical conditions that are commonly used to remove other protecting groups. This stability is fundamental to its use in orthogonal synthesis strategies.[6]

Stability Towards Bases: The Z-group is exceptionally stable under the basic conditions used for the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) group. Treatment with 20-50% piperidine in DMF, the standard for Fmoc removal in solid-phase peptide synthesis (SPPS), does not affect the Z-carbamate.[1] This makes the Z-group an excellent choice for side-chain protection in Fmoc-based strategies, for example, using Fmoc-Glu(OBzl)-OH.

Stability Towards Acids: The Z-group exhibits moderate to high stability in acidic conditions. It is stable to the mild acidic conditions used for cleaving 2-phenylisopropyl esters (1% TFA/DCM) and is generally stable to the conditions used for Boc-group removal (e.g., 50% TFA in DCM), although some slow cleavage can occur with prolonged exposure.[7][8] However, it is readily cleaved by strong, anhydrous acids such as hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (HF).[1][5][9] This graded lability allows for selective deprotection schemes. For instance, a Boc group can be removed from the N-terminus without significantly affecting a Z-protected side chain.

Stability Towards Peptide Coupling Reagents: Z-protected amino acids are stable to the common activation and coupling conditions used in both solution-phase and solid-phase synthesis. Reagents such as HBTU, HATU, PyBOP, and carbodiimides (e.g., DCC, DIC) do not compromise the integrity of the Z-group.[10][11]

Table 1: Stability of the Z-Group Under Common Synthetic Conditions
Reagent/ConditionPurposeStability of Z-GroupCitation(s)
20% Piperidine in DMFFmoc group removalStable [1]
Trifluoroacetic Acid (TFA)Boc group removal, tBu ester cleavageGenerally Stable (Slow cleavage on prolonged exposure)[7][8]
Hydrogen Bromide (HBr) in Acetic AcidStrong acid cleavageLabile [1][9]
Anhydrous Hydrogen Fluoride (HF)Strong acid cleavage / Resin cleavageLabile [5][7]
H₂ gas, Pd/C catalystHydrogenolysisLabile [2][9]
Formic Acid, Pd/C catalystTransfer HydrogenationLabile [12]
Na / liquid NH₃Birch ReductionLabile [6][9]
HBTU, HATU, DIC, etc.Peptide CouplingStable [10][11]

Cleavage of the Z-Group: Mechanisms and Protocols

The removal of the Z-group can be accomplished under distinct conditions, providing synthetic flexibility. The two primary methods are catalytic hydrogenolysis and acidolysis.

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group cleavage.[2][13] The mechanism involves the cleavage of the benzylic C-O bond by hydrogen on a palladium catalyst surface. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene as benign byproducts.[2]

Catalytic Transfer Hydrogenation: A safer and often more convenient alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[12][14][15] This method uses a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, to generate hydrogen in situ in the presence of a palladium catalyst.[12][15]

Diagram 2: Mechanism of Z-Group Cleavage by Catalytic Hydrogenolysis```dot

G Z_amine R-NH-Z (Z-Protected Amine) Pd_surface Pd/C Catalyst + H₂ (or H-donor) Carbamic_acid [ R-NH-COOH ] Unstable Carbamic Acid Pd_surface->Carbamic_acid Cleavage of Benzylic C-O Bond Products R-NH₂ (Free Amine) + CO₂ + Toluene Carbamic_acid->Products Spontaneous Decarboxylation

Caption: An example of a tri-orthogonal strategy using Fmoc, Benzyl (Z-type), and Boc groups.

  • Fmoc/Bzl Strategy: In modern Fmoc-based SPPS, the side chain of glutamic acid is often protected as a benzyl ester (using Fmoc-Glu(OBzl)-OH). The N-terminal Fmoc group is removed at each cycle with piperidine, which does not affect the benzyl ester. The final peptide is cleaved from the resin and the benzyl group is removed simultaneously using a strong acid like HF or a "cocktail" containing TFA. [5]However, if selective side-chain manipulation is needed on-resin, the benzyl group can be removed orthogonally by hydrogenolysis, leaving other acid-labile groups (like Boc or tBu) intact. [7][16]

  • Boc/Z Strategy: In the classical Boc/Bzl strategy, the N-terminus is protected with the acid-labile Boc group, while side chains are protected with groups like benzyl esters (for Glu) and Z-carbamates (for Lys). The Boc group is removed at each step with TFA. The Z and Bzl groups are stable to these conditions but are removed in the final step with strong acid (e.g., HF). [7][8]

Potential Side Reactions and Field-Proven Insights

While robust, the use of Z-protected glutamic acid is not without challenges. Awareness of potential side reactions is critical for ensuring high purity of the final product.

  • Pyroglutamate Formation: N-terminal glutamic acid residues, especially when deprotected, are prone to intramolecular cyclization to form pyroglutamate. This side reaction can be minimized by ensuring that the N-terminal amine is protonated (e.g., as a hydrochloride salt) or by coupling the subsequent amino acid immediately after deprotection.

  • Incomplete Deprotection: Strong acid cleavage of Z-groups can sometimes be incomplete, particularly in complex or sterically hindered peptides. [5]Reaction times may need to be extended, and the use of scavengers (e.g., thioanisole) is recommended to prevent side reactions with sensitive residues like tryptophan. [7]

  • Catalyst Poisoning: During hydrogenolysis, sulfur-containing amino acids (Met, Cys) or certain reagents can poison the palladium catalyst, inhibiting or stopping the deprotection. In such cases, using a larger amount of catalyst or switching to an acid-based cleavage method is necessary.

Conclusion

The benzyloxycarbonyl (Z) protecting group remains a highly valuable and reliable tool for the protection of glutamic acid in peptide synthesis. [1]Its robust stability to basic conditions and graded lability towards acids provides the foundation for its use in complex, multi-step orthogonal protection strategies. While newer protecting groups have been developed, the Z-group's well-understood chemistry, predictable stability, and multiple cleavage options ensure its continued and effective application. By understanding the causality behind its stability and the specific protocols for its manipulation, researchers can confidently integrate Z-protected glutamic acid derivatives into both solution-phase and solid-phase synthesis to achieve their target molecules with high yield and purity.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • CEM Corporation. (2019). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Available at: [Link]

  • Sajiki, H., & Kume, A. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(25), 4115–4118. Available at: [Link]

  • Iris Biotech. (2026). Side Chain Protection in Peptide Synthesis. Available at: [Link]

  • Edwards, J. T., et al. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]

  • European Patent Office. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis.
  • Amblard, F., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9873–9882. Available at: [Link]

  • Wiley-VCH. (n.d.). Protection of Functional Groups. Available at: [Link]

  • Alonso, R. A., & Bermejo, F. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 481–483. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

Sources

Methodological & Application

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Deprotection of Z-Glu(OMe)-OH: Strategies, Protocols, and Mechanistic Insights

In the landscape of peptide synthesis and drug development, L-Glutamic acid serves as a cornerstone, offering a key acidic side-chain for molecular interactions and modifications. The strategic use of protecting groups is fundamental to orchestrately constructing complex peptide sequences. Z-Glu(OMe)-OH, with its benzyloxycarbonyl (Z) protected α-amine and methyl ester (OMe) protected γ-carboxyl group, is a classic bifunctional building block. The success of a synthetic campaign often hinges on the precise and selective cleavage of these protecting groups.

The Z and methyl ester groups represent a classic "orthogonal" pair, meaning one can be removed under conditions that leave the other intact.[1][2] The Z-group is labile to hydrogenolysis and strong acids, while the methyl ester is susceptible to base-catalyzed hydrolysis (saponification).[3][4] This orthogonality provides chemists with the flexibility to unmask either the amine or the side-chain carboxylate for subsequent reactions, such as peptide bond formation at the N-terminus or side-chain modification.

This guide provides a detailed exploration of the deprotection strategies for Z-Glu(OMe)-OH, grounded in mechanistic principles and validated protocols. We will dissect the causality behind experimental choices, offering insights to empower researchers to navigate this critical transformation with confidence and precision.

Part 1: Selective Deprotection of the Z-Group (Unmasking the α-Amine)

The removal of the benzyloxycarbonyl (Z) group is most commonly and cleanly achieved via catalytic hydrogenolysis. This method involves the cleavage of a carbon-oxygen bond by molecular hydrogen on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[5]

Mechanism of Action: Catalytic Hydrogenolysis The reaction proceeds by the adsorption of the Z-protected amino acid and hydrogen gas onto the surface of the palladium catalyst.[5] The catalyst facilitates the cleavage of the benzylic C-O bond, liberating the free amine, carbon dioxide, and toluene as byproducts. The mildness of these conditions ensures that the methyl ester on the side chain remains unaffected.

An increasingly popular alternative is Catalytic Transfer Hydrogenolysis, which avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in situ.[3][6] Reagents like ammonium formate or sodium borohydride serve as a convenient source of hydrogen.[3] This technique is highly chemoselective and offers significant safety and operational advantages, especially for scaling up reactions.[3][5]

Protocol 1.1: Classical Catalytic Hydrogenolysis (H₂/Pd-C)

This is the gold-standard method for Z-group removal when the substrate is stable to reductive conditions.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Z-Glu(OMe)-OH (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. A typical loading is 10% by weight relative to the substrate (e.g., 100 mg of catalyst for 1 g of substrate).

  • Hydrogenation: Securely seal the flask with a septum. Purge the flask by evacuating the air with a vacuum pump and backfilling with hydrogen gas from a balloon or a hydrogenator system. Repeat this purge cycle 3-5 times to ensure an inert atmosphere.

  • Reaction: Vigorously stir the suspension under a positive pressure of hydrogen (typically a balloon is sufficient for lab scale) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[7] The disappearance of the UV-active starting material is a good indicator.

  • Work-up: Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield H-Glu(OMe)-OH. The crude product is often pure enough for subsequent steps.

Protocol 1.2: Catalytic Transfer Hydrogenolysis (Safer, Gas-Free Alternative)

This method is ideal for laboratories not equipped for high-pressure hydrogenation or for substrates with functional groups sensitive to direct H₂.[3]

Step-by-Step Methodology:

  • Preparation: Dissolve Z-Glu(OMe)-OH (1.0 equivalent) in methanol (MeOH) in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by a hydrogen donor such as ammonium formate (3-5 equivalents).[6]

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This method is often very rapid, sometimes completing in under an hour.

  • Work-up & Isolation: The work-up is identical to Protocol 1.1. Filter through Celite® to remove the catalyst and concentrate the filtrate to obtain the product, H-Glu(OMe)-OH.

Expertise & Experience: Insights on Z-Group Hydrogenolysis

  • Catalyst Choice: While 10% Pd/C is standard, palladium black can be more active. However, it is also more pyrophoric and requires careful handling.

  • Solvent System: Methanol is the most common solvent due to its ability to dissolve the starting material and the ammonium formate for transfer hydrogenolysis.

  • Catalyst Poisoning: Sulfur-containing compounds or certain nitrogen heterocycles can poison the palladium catalyst, inhibiting the reaction.[5] If the reaction stalls, adding fresh catalyst may be necessary.

  • Safety: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Always filter the catalyst carefully and quench the filter cake with water before disposal. Never allow the filtered catalyst to dry in the open air.

Part 2: Selective Deprotection of the Methyl Ester (Unmasking the γ-Carboxyl)

The most common method for cleaving a simple methyl ester without affecting the Z-group is base-catalyzed hydrolysis, or saponification.[8] This reaction is effectively irreversible under basic conditions because the final deprotonation of the resulting carboxylic acid drives the equilibrium to completion.[9]

Mechanism of Action: Saponification The reaction begins with the nucleophilic attack of a hydroxide ion (e.g., from LiOH) on the electrophilic carbonyl carbon of the methyl ester.[8] This forms a tetrahedral intermediate, which then collapses, expelling a methoxide ion (MeO⁻) as the leaving group and forming the carboxylic acid. In the basic medium, the highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding the carboxylate salt and methanol.[9][10] Acidic work-up is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Protocol 2.1: Mild Saponification with Lithium Hydroxide (LiOH)

Lithium hydroxide is often the base of choice for hydrolyzing esters in sensitive molecules as it can be used under mild conditions, minimizing the risk of side reactions like racemization at the α-carbon.[11][12]

Step-by-Step Methodology:

  • Preparation: Dissolve Z-Glu(OMe)-OH (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 v/v ratio) in a round-bottom flask. The THF ensures solubility of the starting material.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 equivalents) in water dropwise.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product, Z-Glu(OH)-OH, will have a different retention factor (typically lower) than the starting ester.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution to 0 °C and carefully acidify to pH 2-3 by adding 1 M HCl dropwise. The product will precipitate out of the solution as it becomes protonated and less water-soluble.

  • Extraction & Isolation: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, Z-Glu(OH)-OH.

Expertise & Experience: Insights on Saponification

  • Choice of Base: While NaOH or KOH can be used, LiOH is generally preferred for its milder nature.[11] The use of stronger bases or higher temperatures increases the risk of epimerization at the stereogenic center.[13]

  • Solvent Choice: A co-solvent system like THF/water or Dioxane/water is crucial. It ensures that both the relatively nonpolar ester and the ionic hydroxide are in the same phase, allowing the reaction to proceed efficiently.

  • Acidification Work-up: The acidification step is critical. It must be done carefully and at low temperature to prevent any acid-catalyzed side reactions. The product must be fully protonated to be extracted into the organic phase. Ensure the pH is checked with pH paper.

Part 3: Visualization & Comparative Data

Data Presentation: Summary of Deprotection Conditions
Target Group Method Reagents Solvent Temp. Time Selectivity & Advantages Potential Issues
Z-Group Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/CMeOH, EtOHRT2-4 hExcellent. Clean byproducts (toluene, CO₂). Methyl ester is stable.[3]Catalyst poisoning, pyrophoric catalyst, requires H₂ gas handling.[5]
Z-Group Transfer HydrogenolysisNH₄HCO₂, 10% Pd/CMeOHRT - 40°C0.5-2 hExcellent. Avoids H₂ gas. Rapid and safe for scale-up.[3][6]Catalyst poisoning.
Methyl Ester SaponificationLiOH·H₂O (1.5-3 eq.)THF/H₂O0°C to RT1-4 hExcellent. Z-group is completely stable. Mild conditions minimize racemization.[11][12]Requires careful pH control during work-up; potential for incomplete reaction.
Both Sequential Deprotection1. LiOH·H₂O2. H₂, Pd/C1. THF/H₂O2. MeOHRT4-8 h totalControlled, stepwise removal. High purity of final product.Two separate reactions required (can be done sequentially without full purification).
Experimental Workflows & Decision Logic

The choice of deprotection strategy is dictated entirely by the synthetic goal. The following diagrams illustrate the logical pathways.

Deprotection_Pathways start Z-Glu(OMe)-OH proc1 Catalytic Hydrogenolysis (H₂, Pd/C or Transfer) start->proc1 Selective Z Removal proc2 Saponification (LiOH, THF/H₂O) start->proc2 Selective OMe Removal prod1 H-Glu(OMe)-OH (Free Amine) proc1->prod1 proc3 Saponification prod1->proc3 prod2 Z-Glu(OH)-OH (Free Side-Chain Acid) proc2->prod2 proc4 Hydrogenolysis prod2->proc4 prod3 H-Glu(OH)-OH (Glutamic Acid) proc3->prod3 proc4->prod3

Caption: Orthogonal deprotection pathways for Z-Glu(OMe)-OH.

Decision_Tree q1 What is your next synthetic step? ans1 N-terminal peptide coupling q1->ans1 ans2 Side-chain modification (e.g., amidation) q1->ans2 ans3 Complete deprotection needed q1->ans3 proc1 Use Hydrogenolysis (Protocols 1.1 or 1.2) to get H-Glu(OMe)-OH ans1->proc1 proc2 Use Saponification (Protocol 2.1) to get Z-Glu(OH)-OH ans2->proc2 proc3 Perform Saponification THEN Hydrogenolysis (or vice versa) ans3->proc3

Caption: Decision tree for selecting the appropriate deprotection strategy.

References

  • BenchChem. (2025).
  • Waldmann, H., & Kunz, H. (1998). Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry, 63(25), 9234–9247. [Link]

  • University of Bristol. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • Schmidt, R. R., & Stumpp, M. (2005). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Tetrahedron Letters, 46(4), 643-646. [Link]

  • ResearchGate. (2022). De-esterification of amino acid esters?[Link]

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis.
  • Reddit. (2025). Hydrolysis of chiral methyl ester. [Link]

  • Bundgaard, H., & Nielsen, N. M. (1992). Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents. International Journal of Pharmaceutics, 81(2-3), 135-145. [Link]

  • University of Leeds. (n.d.).
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • AAPPTec. (n.d.).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Relevant sections on methyl ester hydrolysis).
  • Wiley-VCH. (2004). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 2.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • IGNOU. (n.d.). 2. Carboxyl protecting groups.
  • CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Cengage. (n.d.).
  • YouTube. (2022). BCH3023 Saponification of Esters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Glutamic Acid in Peptides using Z-Glu(otbu)-onp.
  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Z-Glu(OMe)-OH Deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the incomplete deprotection of Z-Glu(OMe)-OH (N-benzyloxycarbonyl-L-glutamic acid γ-methyl ester).

Because this building block contains two orthogonally protected sites—an N-terminal Carbobenzoxy (Z/Cbz) group and a side-chain methyl ester (OMe)—deprotection workflows often suffer from chemoselectivity clashes, catalyst poisoning, or spontaneous intramolecular side reactions. This guide provides field-proven causality analyses and self-validating protocols to ensure complete and clean deprotection.

Orthogonal Deprotection Workflows

G Start Z-Glu(OMe)-OH PathA H-Glu(OMe)-OH (Free Amine) Start->PathA H2, Pd/C (Z-Removal) PathB Z-Glu-OH (Free Acid) Start->PathB LiOH, THF/H2O (OMe-Removal) Global H-Glu-OH (Global Deprotection) PathA->Global LiOH, THF/H2O SideReact Pyroglutamate (Side Product) PathA->SideReact Intramolecular Cyclization PathB->Global H2, Pd/C

Caption: Orthogonal deprotection pathways of Z-Glu(OMe)-OH and pyroglutamate formation.

Troubleshooting FAQ

Q1: My catalytic hydrogenation of the Z-group is stalling at 50% conversion. How do I drive it to completion?

A1: Stalled hydrogenolysis is typically caused by catalyst poisoning or dynamic solubility changes.

  • The Causality: Palladium on carbon (Pd/C) is highly susceptible to poisoning by trace sulfur compounds or amines. As the Z-group is removed, the resulting zwitterionic free amine (H-Glu(OMe)-OH) can alter the solubility profile, causing the product to precipitate and coat the catalyst, preventing further turnover[1].

  • The Solution: Add a catalytic amount of acetic acid (AcOH) to your methanol solvent. Protonating the newly formed amine prevents it from coordinating with and poisoning the palladium active sites[1]. Alternatively, if using standard H2 gas fails, switch to a transfer hydrogenation protocol using a supported palladium catalyst (e.g., SiliaCat Pd(0)) with ammonium formate, which mitigates metal agglomeration and drives the reaction forward under microwave or gentle heating[2].

Q2: I am recovering unreacted starting material during OMe saponification. Why isn't the ester cleaving?

A2: Methyl esters are notoriously robust, and incomplete saponification is almost always a solvent-phase issue.

  • The Causality: Standard saponification uses aqueous base, but Z-Glu(OMe)-OH is highly lipophilic. If the reaction is biphasic, the hydroxide ions cannot effectively collide with the ester carbonyl.

  • The Solution: Utilize a homogenous ternary solvent system such as THF/MeOH/H2O (typically 3:1:1). Furthermore, use Lithium Hydroxide (LiOH) instead of NaOH or KOH. The lithium ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity toward the hydroxide nucleophile. This facilitates highly efficient cleavage without the risk of racemization at the α-carbon[3].

Q3: After removing the Z-group, my LC-MS shows a major impurity with a mass of [M-32]. What is this, and how do I prevent it?

A3: This is pyroglutamate, formed via an irreversible intramolecular side reaction.

  • The Causality: When the Z-group is removed first, the newly liberated N-terminal α-amine acts as a nucleophile. It attacks the γ-methyl ester of the glutamic acid side chain, ejecting methanol (mass 32) and forming a thermodynamically stable 5-membered pyroglutamate lactam ring[4]. This is a classic degradation pathway for N-terminal glutamic acid residues[4].

  • The Solution: If your ultimate goal is global deprotection (H-Glu-OH), always saponify the methyl ester first to yield Z-Glu-OH. Once the ester is converted to a carboxylate anion, it is no longer electrophilic enough to undergo intramolecular attack during the subsequent Z-group hydrogenation.

Quantitative Data Summary

The following table summarizes the expected performance metrics and risk profiles for the deprotection strategies discussed above.

Target GroupReagent SystemSolvent SystemTypical TimeTempYieldPrimary Risk / Side Reaction
OMe (Ester) LiOH·H₂O (1.5 eq)THF/MeOH/H₂O (3:1:1)2 - 4 h0 °C to RT>90%Epimerization (if NaOH/KOH used)
Z (Amine) 10% Pd/C, H₂ (1 atm)MeOH + 1% AcOH4 - 6 hRT85-95%Catalyst poisoning, poor solubility
Z (Amine) Supported Pd(0), FormateIsopropanol15 - 30 min85 °C (MW)>95%Over-reduction (rare)
Global 1. LiOH, then 2. Pd/CAs above~8 h (total)RT>85%None (Pyroglutamate bypassed)
Global 1. Pd/C, then 2. LiOHAs aboveN/ART<40%High (Pyroglutamate formation)

Validated Experimental Protocols

Protocol 1: Chemoselective Saponification of OMe (Yielding Z-Glu-OH)

This protocol ensures complete ester cleavage while preventing racemization and preserving the Z-group.

  • Preparation: Dissolve Z-Glu(OMe)-OH (1.0 eq) in a homogenous mixture of THF/MeOH/H₂O (3:1:1, v/v/v) to achieve a concentration of 0.1 M.

  • Cooling: Chill the reaction flask to 0 °C in an ice bath. Causality: Starting at 0 °C prevents localized exotherms upon base addition, which can lead to epimerization.

  • Base Addition: Add LiOH·H₂O (1.5 eq) in one portion. Stir at 0 °C for 30 minutes, then allow it to warm naturally to room temperature.

  • Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C and add 1M HCl dropwise until the pH reaches ~2. Causality: Rapid acidification at room temperature can cause degradation. The acidic pH ensures the resulting carboxylate is protonated for organic extraction.

  • Workup: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Glu-OH.

Protocol 2: Hydrogenolysis of the Z-group (Yielding H-Glu(OMe)-OH)

This protocol utilizes acid-doping to prevent catalyst poisoning by the liberated amine.

  • Preparation: Dissolve Z-Glu(OMe)-OH (1.0 eq) in HPLC-grade Methanol (0.1 M). Add 1% (v/v) glacial acetic acid.

  • Purging: Flush the reaction flask with Nitrogen (N₂) gas for 5 minutes to displace all oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Causality: Adding Pd/C to a solvent containing oxygen vapors can ignite the methanol.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Once LC-MS confirms the disappearance of the starting material, flush the flask with N₂. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with excess Methanol. Warning: Do not let the Pd/C filter cake dry out under vacuum, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (2x) to remove residual acetic acid, yielding the acetate salt of H-Glu(OMe)-OH.

References

  • Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation Japan Science and Technology Agency (JST)[Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation ACS Medicinal Chemistry Letters[Link]

  • Stereocontrolled and Efficient Total Synthesis of (−)-Stephanotic Acid Methyl Ester and (−)-Celogentin C Organic Letters[Link]

  • Investigation of Impurities in Peptide Pools MDPI Pharmaceuticals[Link]

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Validation & Comparative

A Scientist's Guide to Glutamic Acid Side-Chain Protection: A Comparative Analysis of Fmoc-Glu(OMe)-OH and Z-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Orthogonal Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence with high fidelity and yield.[1][2] These chemical moieties temporarily block reactive functional groups on amino acids, preventing unintended side reactions and allowing for the controlled, stepwise assembly of the peptide chain.[1][][4] For trifunctional amino acids like glutamic acid (Glu), which possesses a reactive γ-carboxyl group in its side chain, effective protection is not just a recommendation but a necessity.

The choice of protecting group strategy dictates the entire synthetic route, influencing reaction conditions, potential side reactions, and the possibilities for complex peptide modifications. A key concept in this field is "orthogonality," where different protecting groups on the same molecule can be removed under distinct chemical conditions without affecting one another.[][4][5][6] This allows for selective deprotection and modification at specific sites within the peptide.

This guide provides an in-depth comparison of two Nα-protected glutamic acid derivatives with a methyl-esterified side chain: Fmoc-Glu(OMe)-OH and Z-Glu(OMe)-OH . While both serve to incorporate a glutamic acid residue, their Nα-protecting groups—Fmoc and Z, respectively—belong to different orthogonal families, making them suitable for vastly different synthetic strategies. We will explore their chemical properties, deprotection mechanisms, performance in specific applications, and provide experimental protocols to guide researchers in making the optimal choice for their synthetic goals.

Chemical Properties and Deprotection Mechanisms

The fundamental difference between Fmoc-Glu(OMe)-OH and Z-Glu(OMe)-OH lies in the lability of their Nα-protecting groups. This dictates their compatibility with different solid-phase and solution-phase synthesis methodologies.

Fmoc-Glu(OMe)-OH: The Modern Workhorse for Orthogonal SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[][] Its defining feature is its stability in acidic conditions and its lability to mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9][10]

The side-chain methyl ester (OMe) of Fmoc-Glu(OMe)-OH is stable to the repetitive basic treatments required for Fmoc group removal during chain elongation.[11] This orthogonality is crucial, as it allows the OMe group to be carried through the entire synthesis and either removed during the final acid cleavage or, more strategically, cleaved selectively on-resin using basic hydrolysis (saponification).[11] This selective on-resin deprotection opens the door to synthesizing complex structures like cyclic or branched peptides.[11][12]

Fmoc-Deprotection Mechanism: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the N-terminal amine.[13][14] The liberated dibenzofulvene is trapped by piperidine to form a stable adduct, preventing side reactions.[10][14]

Fmoc_Deprotection cluster_0 Fmoc-Protected Peptide cluster_1 Base Treatment cluster_2 Intermediates & Products Peptide Fmoc-NH-Peptide-Resin Deprotonated Carbanion Intermediate Peptide->Deprotonated + Piperidine Base Piperidine FreeAmine H2N-Peptide-Resin Deprotonated->FreeAmine β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Deprotonated->DBF_Adduct releases Dibenzofulvene

Caption: Base-catalyzed deprotection of the Fmoc group.

Z-Glu(OMe)-OH: A Classic Group for Solution-Phase Synthesis

The benzyloxycarbonyl (Z or Cbz) group is a classic Nα-protecting group, foundational to the development of peptide chemistry.[15] Unlike the base-labile Fmoc group, the Z group is stable to both mild acids and bases but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[9][15]

Due to the harsh conditions required for its removal and its general incompatibility with the solid support linkers used in Fmoc chemistry, the Z group has limited application in modern SPPS.[5] It remains, however, a valuable tool in solution-phase peptide synthesis, where fragments can be coupled and deprotected without a solid support.[5] In the context of Z-Glu(OMe)-OH, both the Nα-Z group and the side-chain methyl ester would require different deprotection strategies, with the Z group typically removed by hydrogenation and the OMe group by saponification.

Z-Group Deprotection Mechanism (Hydrogenolysis): Catalytic hydrogenation involves the use of a catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The Z group is reduced, cleaving the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene as a byproduct.[15]

Z_Deprotection cluster_0 Z-Protected Peptide cluster_1 Catalytic Hydrogenation cluster_2 Products Peptide Z-NH-Peptide FreeAmine H2N-Peptide Peptide->FreeAmine + H₂/Pd-C Byproducts Toluene + CO₂ Peptide->Byproducts cleavage Catalyst H₂, Pd/C

Caption: Z-group removal via catalytic hydrogenolysis.

Comparative Analysis for Peptide Synthesis

The choice between Fmoc-Glu(OMe)-OH and Z-Glu(OMe)-OH is dictated entirely by the intended synthetic strategy. The following table provides a direct comparison of their key characteristics and applications.

FeatureFmoc-Glu(OMe)-OHZ-Glu(OMe)-OH
Primary Synthetic Strategy Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Nα-Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)[10]Catalytic hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH)[9][15]
Side-Chain (OMe) Deprotection Basic hydrolysis (saponification, e.g., LiOH, NaOH) on-resin or during final cleavage with strong acid.[11]Basic hydrolysis (saponification) in solution.
Orthogonality Fully Orthogonal: Nα-Fmoc (base-labile) vs. Side-Chain OMe (saponification/strong acid). Allows for selective on-resin side-chain modification.[6][11]Partially Orthogonal: Nα-Z (hydrogenolysis) vs. Side-Chain OMe (saponification). Less commonly exploited in complex strategies.
Potential Side Reactions Racemization: Risk of α-carbon racemization during on-resin saponification of the OMe group.[11] Aspartimide/Glutarimide Formation: Can occur in susceptible sequences under basic conditions.[11][16][17]Pyroglutamate Formation: The deprotected γ-carboxyl group can cyclize, especially with N-terminal Glu residues, during certain cleavage conditions.[18][19]
Coupling Efficiency Generally good, though the less sterically hindered methyl ester may have slightly different kinetics compared to bulkier groups like tert-butyl (tBu).[][11]Generally good in solution phase; not typically compared in SPPS context.
Primary Applications Synthesis of cyclic peptides (side-chain to backbone), branched peptides, and peptides requiring selective side-chain modification on-resin.[11][12]Synthesis of peptide fragments in solution, particularly in strategies where Boc or Fmoc chemistry is undesirable.[20]

Experimental Protocols and Workflows

The practical application of these reagents is best understood through established experimental workflows. As Fmoc-Glu(OMe)-OH is predominantly used in modern research, our focus will be on its application in SPPS.

Workflow 1: Incorporation of Fmoc-Glu(OMe)-OH in SPPS

This workflow outlines the standard cycle for adding a Fmoc-Glu(OMe)-OH residue to a growing peptide chain on a solid support.

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminus) Coupling 1. Coupling: - Fmoc-Glu(OMe)-OH - Activator (e.g., HATU) - Base (e.g., DIPEA) Start->Coupling Wash1 2. Wash (DMF) Coupling->Wash1 Deprotection 3. Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 4. Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle

Caption: Standard SPPS cycle for amino acid incorporation.

Detailed Protocol: Coupling of Fmoc-Glu(OMe)-OH

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in peptide-synthesis-grade DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% (v/v) piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes. Monitor deprotection via UV absorbance of the fulvene-piperidine adduct.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading), a coupling agent like HATU (0.95 eq. to amino acid), and an activation base like DIPEA (2 eq. to amino acid) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the washed resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Workflow 2: On-Resin Side-Chain Saponification for Peptide Cyclization

This workflow demonstrates the key advantage of using Fmoc-Glu(OMe)-OH: selective on-resin modification.

Saponification_Workflow Start Start: Fully Assembled Peptide-Resin (N-terminus is Fmoc or Boc protected) Side-Chain: -Glu(OMe)- Saponification 1. Selective Saponification: - LiOH or NaOH in H₂O/Solvent - Careful time/temp control Start->Saponification Wash1 2. Wash & Neutralize Saponification->Wash1 Deprotect_N 3. N-terminal Deprotection (e.g., Piperidine for Fmoc) Wash1->Deprotect_N Wash2 4. Wash Deprotect_N->Wash2 Cyclization 5. On-Resin Cyclization: - Coupling Reagents (Intramolecular reaction) Wash2->Cyclization End Final Cleavage & Purification Cyclization->End

Caption: On-resin side-chain deprotection and cyclization.

Detailed Protocol: On-Resin Saponification of Methyl Ester

Causality Note: This procedure requires careful optimization, as the basic conditions can lead to side reactions like racemization or premature cleavage from the resin, especially with base-labile linkers.[11]

  • Resin Preparation: Start with the fully assembled, protected peptide-resin. Ensure the N-terminal protecting group is stable to the saponification conditions (e.g., Fmoc or Boc). Swell the resin in a suitable solvent mixture (e.g., DMF/H₂O or THF/H₂O).

  • Saponification: Prepare a solution of an appropriate base (e.g., 0.1-0.5 M LiOH or NaOH) in a water/organic solvent mixture. Add the solution to the resin and agitate at room temperature.

  • Reaction Monitoring: Carefully monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via HPLC and Mass Spectrometry to determine the optimal reaction time (typically 1-4 hours). Over-exposure can increase the risk of side reactions.

  • Quenching and Washing: Once complete, drain the basic solution and wash the resin extensively with water, DMF, and DCM. A final wash with a very dilute acid solution (e.g., 0.5% acetic acid in DMF) may be necessary to ensure complete neutralization.

  • Post-Saponification Steps: The resin now bears a peptide with a free side-chain carboxyl group, ready for subsequent modification, such as intramolecular cyclization.

Choosing the Right Reagent: A Decision-Making Guide

The selection between Fmoc-Glu(OMe)-OH and Z-Glu(OMe)-OH is straightforward and depends entirely on your overarching synthetic plan.

Decision_Tree cluster_SPPS cluster_Solution Start What is your primary synthesis method? SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS SPPS Solution Solution-Phase Synthesis Start->Solution Solution Q_Modify Do you need to selectively modify the Glu side-chain on-resin (e.g., for cyclization)? SPPS->Q_Modify Q_Orthogonal Is your strategy compatible with hydrogenolysis for Nα-deprotection? Solution->Q_Orthogonal Use_Fmoc Use Fmoc-Glu(OMe)-OH Q_Modify->Use_Fmoc Yes Consider_Other For linear peptides, consider Fmoc-Glu(OtBu)-OH for its higher acid lability and lower risk of base-induced side reactions. Q_Modify->Consider_Other No Use_Z Use Z-Glu(OMe)-OH Q_Orthogonal->Use_Z Yes Consider_Alt_Sol Consider other protecting groups if hydrogenolysis is not compatible with other residues in your sequence. Q_Orthogonal->Consider_Alt_Sol No

Caption: Decision flowchart for selecting the appropriate Glu derivative.

Conclusion

Fmoc-Glu(OMe)-OH and Z-Glu(OMe)-OH are not interchangeable reagents but rather specialized tools for distinct synthetic methodologies.

  • Fmoc-Glu(OMe)-OH is the superior choice for modern solid-phase peptide synthesis , especially when the goal is to create complex architectures. Its orthogonality allows for the selective on-resin deprotection of the side-chain methyl ester, enabling the synthesis of cyclic peptides, branched structures, or peptides with specific side-chain conjugations.

  • Z-Glu(OMe)-OH remains relevant primarily in solution-phase synthesis . Its robust Nα-protection, removable by hydrogenolysis, provides an alternative to the more common Fmoc and Boc strategies, which can be advantageous for specific fragment condensation plans.

Ultimately, a deep understanding of protecting group chemistry is fundamental to successful peptide synthesis. By recognizing the unique properties and applications of each derivative, researchers can design more efficient, reliable, and innovative synthetic routes to access novel and complex peptide molecules.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Retrieved from [Link]

  • Birts, C. N., & Offer, J. (2013). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Organic & Biomolecular Chemistry, 11(29), 4731–4734. Retrieved from [Link]

  • Svatunek, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 577–585. Retrieved from [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Kumar, A., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(8), 1954. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Papini, A. M., et al. (2005). Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation. Tetrahedron Letters, 46(32), 5345-5348. Retrieved from [Link]

  • NextSDS. (n.d.). Z-GLU(OME)-OH — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. Retrieved from [Link]

  • Wilkinson, D. S., et al. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters, 20(1), 222–225. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Z-Glu(OMe)-OH Incorporation

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of peptide and protein engineering, the successful and precise incorporation of non-canonical amino acids (ncAAs) is a critical step in developing novel therapeutics and research tools. The use of protected amino acids like Z-Glu(OMe)-OH—L-Glutamic acid γ-methyl ester with a benzyloxycarbonyl (Z) protecting group—offers unique synthetic advantages. However, its incorporation must be rigorously validated to ensure the final product's structural integrity and function.

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based techniques for validating Z-Glu(OMe)-OH incorporation. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and trustworthy workflow.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While other analytical techniques like NMR can provide structural information, they often lack the sensitivity and throughput required for complex biological samples.[1] Mass spectrometry, particularly LC-MS/MS, stands as the definitive tool for confirming the incorporation and precise location of modified amino acids.[1][2] The core principle is twofold: first, to accurately measure the mass of the modified peptide (MS1 level), and second, to fragment the peptide and analyze its constituent parts to confirm the amino acid sequence and pinpoint the modification's location (MS/MS or MS2 level).[3]

The presence of the Z (benzyloxycarbonyl) and OMe (methyl ester) protecting groups on the glutamic acid side chain introduces a specific mass shift and unique fragmentation behavior that we can exploit for unambiguous validation.

The Validation Workflow: A System of Integrated Checks

A robust validation strategy is not a single experiment but a multi-stage process where each step provides a layer of evidence. The workflow is designed to be self-validating, minimizing ambiguity and building confidence in the final result.

cluster_prep Part A: Sample Preparation cluster_acq Part B: LC-MS/MS Acquisition cluster_data Part C: Data Analysis p1 Protein Extraction & Solubilization p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 Peptide Cleanup (Desalting) p3->p4 a1 Peptide Separation (Reverse-Phase LC) p4->a1 Inject Cleaned Peptides a2 High-Resolution MS1 Scan (Precursor Mass ID) a1->a2 a3 Data-Dependent MS/MS (Fragmentation) a2->a3 d1 Database Search (with Variable Modification) a3->d1 Acquired Spectra d2 Manual Spectra Validation (Confirming Key Fragments) d1->d2 d3 Localization Scoring (Pinpointing the Site) d2->d3 end CONFIRMED d3->end Validated Incorporation

Caption: End-to-end workflow for Z-Glu(OMe)-OH incorporation validation.

Part A: Strategic Sample Preparation

The quality of your mass spectrometry data is fundamentally dependent on your sample preparation.[4] The goal is to efficiently digest the parent protein into peptides suitable for analysis while preserving the modification and removing contaminants like salts and detergents that interfere with ionization.[4][5]

Causality Behind the Choices:

  • Enzyme Selection: Trypsin is the most common choice for "bottom-up" proteomics because it specifically cleaves C-terminal to lysine (K) and arginine (R) residues, generating peptides that are typically 8-20 amino acids in length—an ideal range for fragmentation and sequencing.[4] This predictable cleavage allows for easier database searching.

  • Reduction and Alkylation: Disulfide bonds within a protein are broken (reduction) and then permanently blocked (alkylation). This step is crucial for denaturing the protein, ensuring that the enzyme has full access to all potential cleavage sites.[6]

  • Cleanup is Non-Negotiable: Salts and detergents, often used in lysis buffers, must be removed.[5] They can suppress the ionization of peptides in the mass spectrometer's source, drastically reducing signal intensity. Solid-Phase Extraction (SPE) with C18 columns is a standard and effective method for this "desalting" step.

Part B: LC-MS/MS Data Acquisition

Here, we separate the complex peptide mixture and acquire the mass spectra.

  • Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reverse-phase column. The presence of the bulky, aromatic Z-group will significantly increase the hydrophobicity of a peptide containing Z-Glu(OMe)-OH, causing it to be retained longer on the column compared to its unmodified counterpart. This shift in retention time is our first piece of supporting evidence.

  • High-Resolution MS1 Scan: The mass spectrometer first performs a high-resolution scan to detect the intact peptide ions (precursors). Our primary goal here is to find an ion with the exact mass corresponding to the theoretical mass of a tryptic peptide containing Z-Glu(OMe)-OH.

  • Tandem MS (MS/MS): The instrument then isolates the precursor ion of interest, fragments it (typically by colliding it with an inert gas like nitrogen, known as Collision-Induced Dissociation or CID), and measures the masses of the resulting fragments.[7] This fragment spectrum provides the peptide's sequence.

Part C: Data Analysis and Interpretation

This is where we assemble the evidence to confirm incorporation.

  • Confirming the Mass Shift: The first step is a simple but critical calculation. We must define the mass of the Z-Glu(OMe)-OH residue as a variable modification in our database search software.[8]

ComponentChemical FormulaMonoisotopic Mass (Da)
L-Glutamic Acid (unmodified)C₅H₉NO₄147.0532
Z-Glu(OMe)-OH Residue C₁₄H₁₇NO₅279.1107
Mass Shift vs. Glu C₉H₈O+132.0575

A database search algorithm will look for peptides where this specific mass shift is observed.[3]

  • Validating the Fragmentation (MS/MS) Spectrum: This is the most definitive step. A typical peptide fragments along its backbone, producing a series of "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus).[9] By mapping these ions, we can read the peptide sequence.

For a Z-Glu(OMe)-OH-containing peptide, we look for three key features in the MS/MS spectrum:

  • Intact Backbone Fragmentation: A complete or near-complete series of b- and y-ions that confirms the underlying peptide sequence.

  • Modified Fragment Ions: The b- or y-ion containing the Z-Glu(OMe)-OH residue must show the corresponding mass shift. For example, if Z-Glu(OMe)-OH is the third residue in a peptide, the b₃-ion and all subsequent b-ions (b₄, b₅, etc.) will carry the full mass of the modification.

  • Characteristic Neutral Losses: The protecting groups are often labile and can be lost during fragmentation.[3] This creates "neutral loss" peaks in the spectrum, which are powerful diagnostic indicators.

Neutral LossLost MoietyMass Loss (Da)Diagnostic For
Loss of MethanolCH₄O32.0262Methyl Ester (-OMe)
Loss of Benzyl GroupC₇H₇91.0548Benzyloxycarbonyl (Z)
Loss of CO₂ from Z-groupCO₂43.9898Benzyloxycarbonyl (Z)

The presence of a precursor ion that has lost one of these moieties is strong evidence for the modification.

cluster_frags cluster_loss Peptide H₂N—AA₁—AA₂—[Z-Glu(OMe)]—AA₄—COOH b2 b₂-ion (H₂N—AA₁—AA₂) y1 y₁-ion (AA₄—COOH) b3_mod b₃-ion (H₂N—AA₁—AA₂—[Z-Glu(OMe)]) Carries full modification mass y2_mod y₂-ion ([Z-Glu(OMe)]—AA₄—COOH) Carries full modification mass nl1 Precursor - 32 Da (Loss of Methanol) nl2 Precursor - 91 Da (Loss of Benzyl)

Caption: Key fragmentation evidence for a Z-Glu(OMe)-OH modified peptide.

Comparison: Modified vs. Unmodified Peptides

FeaturePeptide with Glutamic Acid (Glu)Peptide with Z-Glu(OMe)-OHRationale & Implication
Precursor Mass MM + 132.0575 DaThe primary screen for successful incorporation. Requires high mass accuracy (<5 ppm).
LC Retention Time Early Elution (more polar)Late Elution (more hydrophobic)The aromatic Z-group significantly increases hydrophobicity. A shifted retention time provides orthogonal evidence.
MS/MS Fragmentation Standard b- and y-ion series. Potential neutral loss of H₂O (18 Da).[7]Standard b- and y-ion series with the mass shift localized to the correct residue.Confirms the sequence and the modification site.
Diagnostic Ions Immonium ion for Glu at m/z 102.[7]No standard Glu immonium ion. Presence of neutral loss peaks (loss of 32 Da, 91 Da).These unique fragmentation patterns are the "smoking gun" for the presence of the protecting groups.

Detailed Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion

This protocol is adapted for a purified protein sample of moderate complexity.[6][10]

  • Solubilization & Denaturation:

    • Resuspend 50 µg of your purified protein in 25 µL of lysis buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction:

    • Add 2.5 µL of 100 mM dithiothreitol (DTT).

    • Incubate at 37°C for 1 hour. This breaks disulfide bonds.

  • Alkylation:

    • Add 2.5 µL of 300 mM iodoacetamide (IAM).

    • Incubate for 45 minutes in the dark at room temperature. This cap prevents disulfide bonds from reforming.

  • Dilution & Digestion:

    • Dilute the sample 8-fold with 50 mM Tris-HCl (pH 8.0) to reduce the Urea concentration to below 1 M. High urea concentration inhibits trypsin activity.

    • Add sequencing-grade modified Trypsin at a 1:50 enzyme-to-protein ratio (e.g., 1 µg of Trypsin for 50 µg of protein).

    • Incubate overnight (16-18 hours) at 37°C.

  • Quenching & Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Proceed immediately to C18 SPE cleanup to desalt the sample before LC-MS analysis.

Protocol 2: Key LC-MS/MS Parameters for Validation
ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 1.7 µm particle size)Standard for peptide separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting peptides from the column.
Gradient 5-40% B over 60 minutesA typical gradient to resolve a complex peptide mixture. May need optimization.
MS Detector High-Resolution (e.g., Orbitrap, TOF)Essential for accurate mass measurement of precursor and fragment ions.
MS1 Resolution > 60,000To ensure mass accuracy is sufficient to distinguish the modified peptide from background ions.
MS/MS Scan Mode Data-Dependent Acquisition (Top 10)The instrument automatically selects the 10 most intense precursor ions for fragmentation.
Fragmentation HCD or CIDCollision-induced dissociation effectively fragments the peptide backbone.
Database Search Specify Z-Glu(OMe)-OH (+279.1107 Da) as a variable modification on Glutamic Acid (E).Instructs the software to specifically search for peptides containing the modification.

Conclusion and Expert Recommendations

The mass spectrometry-based validation of Z-Glu(OMe)-OH incorporation is a robust process that relies on a chain of evidence: a precise mass shift in the precursor ion, an altered chromatographic retention time, and a definitive fragmentation pattern that localizes the modification and shows characteristic neutral losses. By understanding the causality behind each step—from sample preparation to data interpretation—researchers can design and execute self-validating experiments. Always manually inspect the MS/MS spectra for the key diagnostic ions; this remains the ultimate confirmation of successful incorporation and is the hallmark of a rigorous, trustworthy analysis.

References

  • BenchChem. (n.d.). Validating the Incorporation of N-methyl-L-alanine: A Comparative Guide to Mass Spectrometry and Alternative Methods.
  • Hedrick, V., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols in Molecular Biology.
  • Technology Networks. (2026). Proteomics Sample Preparation for Mass Spectrometry.
  • Smith, R., et al. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. MDPI.
  • Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry.
  • Martin, L., et al. (2019). Incorporation of Modified Amino Acids by Engineered Elongation Factors with Expanded Substrate Capabilities. ACS Synthetic Biology.
  • Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive.
  • CDC Stacks. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows.
  • Bunjun, S., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology.
  • Gafken, P. R., & Schroll, M. M. (2026). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. MDPI.
  • Ma, B. (2010). Challenges in Computational Analysis of Mass Spectrometry Data for Proteomics. Journal of Computer Science and Technology.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry.

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Spectroscopic Identification of Z-Glu(OMe)-OH Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

N-Carbobenzoxy-L-glutamic acid 5-methyl ester, commonly known as Z-Glu(OMe)-OH (CAS: 4652-65-7), is a critically important orthogonally protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and the development of active pharmaceutical ingredients (APIs)[1]. Because the Z (carbobenzoxy) group protects the α -amino function and the methyl ester protects the γ -carboxylic acid, the α -carboxylic acid remains free for targeted peptide bond formation[2].

However, the synthesis and storage of Z-Glu(OMe)-OH are prone to side reactions that generate structurally similar impurities. Identifying these impurities is paramount, as even trace levels (e.g., >0.1% w/w) can cause sequence truncation, racemization, or toxic byproducts in downstream API manufacturing.

This guide objectively compares the performance of Next-Generation Analytical Platforms (Orbitrap LC-HRMS coupled with CryoProbe 2D-NMR) against Traditional Alternatives (Q-TOF LC-MS and standard Room-Temperature NMR) for the structural elucidation of Z-Glu(OMe)-OH impurities.

Causality of Impurity Formation

To accurately identify impurities, an analytical scientist must first understand the mechanistic causality behind their formation. The three most common impurities in Z-Glu(OMe)-OH batches are:

  • Impurity A (Z-Glu-OH / Desmethyl Impurity): Formed via the unintended hydrolysis of the γ -methyl ester during basic workup or prolonged exposure to atmospheric moisture.

  • Impurity B (Z-Glu(OMe)-OMe / Dimethyl Ester): Formed via over-esterification. If the α -carboxylic acid reacts with residual methanol under acidic coupling conditions, the fully protected derivative is generated.

  • Impurity C (Z-Pyroglutamate / Cyclization Impurity): Formed via an intramolecular cyclization. Under thermal stress or acidic conditions, the lone pair on the carbamate nitrogen can attack the γ -carbonyl carbon, expelling methanol and forming a 5-membered lactam ring.

Pathway ZGlu Z-Glu(OMe)-OH m/z 296.1129 [M+H]+ Cyclization {Intramolecular Attack | - CH3OH} ZGlu->Cyclization Heat / Acidic conditions Frag1 Benzyl Cation m/z 91.0542 ZGlu->Frag1 CID (HCD 30 eV) ZPyro Z-Pyroglutamate m/z 264.0866 [M+H]+ Cyclization->ZPyro ZPyro->Frag1 CID (HCD 30 eV)

Figure 1: Mechanistic pathway of Z-pyroglutamate formation and diagnostic MS/MS fragmentation.

Technology Comparison: Next-Gen vs. Traditional Platforms

When profiling Z-Glu(OMe)-OH, traditional Q-TOF systems often struggle with isobaric interferences and subtle isotopic shifts caused by the benzyloxycarbonyl (Z) group. Orbitrap High-Resolution Mass Spectrometry (HRMS), which utilizes a Fourier Transform (FT) analyzer, provides vastly superior resolving power.

Furthermore, 1D 1 H-NMR is insufficient for distinguishing between the α -methyl ester and γ -methyl ester if migration occurs. 2D Heteronuclear Multiple Bond Correlation (HMBC) using a CryoProbe is required to observe the crucial 3JCH​ coupling between the ester methyl protons and the specific carbonyl carbon.

Quantitative Performance Comparison
Analytical ParameterTraditional Platform (Q-TOF LC-MS + 400 MHz RT NMR)Next-Gen Platform (Orbitrap LC-HRMS + 600 MHz CryoProbe NMR)Performance Delta & Causality
Mass Resolution (FWHM) ~30,000 to 40,000> 120,000Superiority: Orbitrap easily resolves co-eluting isobaric impurities that differ by < 0.01 Da.
Mass Accuracy 3 - 5 ppm< 1 ppm (with internal lock mass)Superiority: < 1 ppm accuracy allows for unambiguous elemental composition assignment (e.g., distinguishing C14​H17​NO6​ from matrix noise)[1].
NMR Sensitivity (S/N) Base level (1x)4x to 5x enhancementSuperiority: Cryo-cooled RF coils reduce thermal noise, allowing detection of impurities at the 0.05% level in a fraction of the time.
Structural Elucidation MS/MS + 1D 1 H, 13 CMS n Fragmentation Trees + 2D HSQC/HMBCSuperiority: HMBC definitively proves the methyl group is on the γ -carbon, not the α -carbon.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the analytical workflows below are designed as self-validating systems . This means the protocol inherently checks its own accuracy before sample data is accepted.

G N1 Z-Glu(OMe)-OH Sample Prep N2 UHPLC Separation (C18, Gradient) N1->N2 2 µL Injection N4 CryoProbe NMR (HSQC/HMBC) N1->N4 Dissolved in DMSO-d6 N3 Orbitrap HRMS/MS (Mass Accuracy < 2 ppm) N2->N3 ESI+ / ESI- N5 Structural Elucidation & Impurity ID N3->N5 Fragmentation Trees N4->N5 2D Correlations

Figure 2: Multidimensional spectroscopic workflow for Z-Glu(OMe)-OH impurity profiling.

Protocol 1: UHPLC-Orbitrap HRMS/MS Analysis

Objective: Determine the exact mass and fragmentation pattern of Z-Glu(OMe)-OH (MW: 295.29 g/mol ) and its impurities[1][3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the Z-Glu(OMe)-OH batch in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds.

  • System Suitability Test (Self-Validation): Inject a blank (MeOH:H 2​ O) to establish baseline noise and confirm no carryover. Next, inject a certified caffeine standard. The system is only validated for use if the caffeine [M+H]+ peak ( m/z 195.0876) is detected with a mass error of 2.0 ppm.

  • Chromatographic Separation:

    • Column: C18 Sub-2 μ m (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry Acquisition: Operate the Orbitrap in positive Electrospray Ionization (ESI+) mode. Set resolution to 120,000 for Full MS and 30,000 for data-dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy of 30 eV.

  • Data Interpretation:

    • Main Peak: Extracted Ion Chromatogram (EIC) at m/z 296.1129 [M+H]+ .

    • Impurity A: Look for m/z 282.0972 (loss of CH2​ ).

    • Impurity B: Look for m/z 310.1285 (addition of CH2​ ).

    • Impurity C: Look for m/z 264.0866 (loss of CH3​OH ).

    • Diagnostic Fragment: All Cbz-protected compounds will yield a strong benzyl cation fragment at m/z 91.0542.

Protocol 2: 2D-NMR (HSQC & HMBC) Structural Confirmation

Objective: Confirm the regiochemistry of the esterification (verifying the methyl group is on the γ -carboxyl, not the α -carboxyl).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the isolated impurity (or enriched sample) in 600 μ L of DMSO- d6​ containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • System Suitability Test (Self-Validation): Acquire a standard 1D 1 H spectrum. The system is validated if the TMS peak is perfectly calibrated to 0.00 ppm and the DMSO residual solvent multiplet is centered exactly at 2.50 ppm.

  • HSQC Acquisition: Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment to map all direct C-H bonds. The methoxy protons ( −OCH3​ ) will typically appear as a sharp singlet around 3.5-3.6 ppm in 1 H, correlating to a 13 C signal around 51-52 ppm.

  • HMBC Acquisition: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Causality of the Method: HMBC detects correlations across 2 to 3 bonds ( 2J and 3J ).

    • Interpretation: To prove the compound is Z-Glu(OMe)-OH and not Z-Glu-OMe, observe the cross-peak between the methoxy protons ( 3.6 ppm) and the carbonyl carbon. If the cross-peak aligns with the γ -carbonyl carbon ( 173 ppm, adjacent to the CH2​−CH2​ aliphatic chain), it is the γ -ester. If it correlates with the α -carbonyl ( 174 ppm, adjacent to the chiral α -CH), it is an α -ester impurity.

Conclusion

The spectroscopic identification of Z-Glu(OMe)-OH impurities requires analytical rigor to prevent downstream failures in peptide synthesis. While traditional Q-TOF and 1D-NMR platforms provide baseline data, they lack the resolving power to definitively characterize isobaric and regiochemical impurities. By adopting a self-validating Next-Generation workflow utilizing Orbitrap HRMS and CryoProbe 2D-NMR, researchers can achieve sub-ppm mass accuracy and unambiguous structural elucidation, ensuring the highest standards of chemical integrity[4].

References

  • PubChem (National Institutes of Health) . Z-Glu(ome)-OH | C14H17NO6 | CID 6350584. Retrieved March 27, 2026. URL:[Link]

  • LookChem . CAS No.4652-65-7, Z-GLU(OME)-OH. Retrieved March 27, 2026. URL:[Link]

  • NextSDS . Z-GLU(OME)-OH — Chemical Substance Information. Retrieved March 27, 2026. URL:[Link]

Sources

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